molecular formula C12H10O4S3 B1331199 Bis(phenylsulfonyl)sulfide CAS No. 4388-22-1

Bis(phenylsulfonyl)sulfide

Cat. No. B1331199
CAS RN: 4388-22-1
M. Wt: 314.4 g/mol
InChI Key: YQUSJUJNDKUWAM-UHFFFAOYSA-N
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Description

Bis(phenylsulfonyl)sulfide is an organic compound with the chemical formula C12H10O4S3 . It is also known by other names such as Benzenesulfonic thioanhydride and Benzenesulfonyl sulfide .


Molecular Structure Analysis

The molecular formula of Bis(phenylsulfonyl)sulfide is C12H10O4S3 . The InChI code is 1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H . The molecular weight is 314.4 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Bis(phenylsulfonyl)sulfide is 314.4 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass are 313.97412232 g/mol . The topological polar surface area is 110 Ų .

Scientific Research Applications

Precursors for Sulfenic Acids Bis(phenylsulfonyl)sulfide derivatives, such as 2,2-bis(phenylsulfonyl)ethyl sulfides, are used as efficient precursors for sulfenic acids. These compounds, carrying both sulfone and sulfide residues, are valuable in generating a wide library of sulfoxides not easily accessible through other synthetic pathways (Aversa et al., 2009).

Electropolymerization Behavior Bis(phenylsulfonyl)sulfide is used in the synthesis and study of electropolymerization behavior of bis(thiophene) sulfides. These studies help in understanding the properties of materials and their potential applications in various fields, such as electronics and materials science (Chahma et al., 2005).

Polymer Synthesis The compound is involved in thermal polymerization processes to produce poly(arylene sulfides), offering insights into the production of high molecular weight and high stability polymers (Tsuchida et al., 1993).

Self-Healing Elastomers Aromatic disulfide metathesis, involving bis(phenylsulfonyl) derivatives, has been explored for designing self-healing poly(urea–urethane) elastomers. These materials show significant potential in fields requiring materials with self-healing properties [(Rekondo et al., 2014)](https://consensus.app/papers/roomtemperature-selfhealing-elastomers-based-disulfide-rekondo/0589c90dcb6e51d08314a69a3e368086/?utm_source=chatgpt).

Electronics and Lighting Applications Bis(phenylsulfonyl)sulfide derivatives have been evaluated as hosts for phosphor iridium in blue-green organic light-emitting devices. This research is pivotal in the development of more efficient and effective lighting and display technologies (Kim et al., 2011).

Radical Chemistry in Organic Synthesis The compound plays a role in radical chemistry, specifically in the synthesis of vinylic and cyclic sulfones. This application is crucial in organic synthesis, facilitating the production of various organic compounds (Padwa et al., 1990).

Sulfonated Polymers for Proton Exchange Membranes In the field of materials science, particularly in the development of proton exchange membranes for fuel cells, bis(phenylsulfonyl)sulfide derivatives are used to create sulfonated poly(aryl sulfide sulfone)s. These materials exhibit good chemical and thermal stability, crucial for their application in energy conversion devices (Wang et al., 2015).

Dynamic Mechanical Behavior in Polymers Research into the dynamic mechanical behavior and phase separation of polymer mixtures involving bis(phenylsulfonyl)sulfide derivatives contributes to a deeper understanding of polymer blends and their potential applications in various industries (Zeng & Mai, 1986).

Safety And Hazards

Users are advised to wear personal protective equipment/face protection when handling Bis(phenylsulfonyl)sulfide . Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided .

properties

IUPAC Name

benzenesulfonylsulfanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSJUJNDKUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195969
Record name Benzenesulfonic acid, thio-, anhydrosulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(phenylsulfonyl)sulfide

CAS RN

4388-22-1
Record name Benzenesulfonic acid, thio-, anhydrosulfide
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Record name Benzenesulfonyl sulfide
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Record name Benzenesulfonic acid, thio-, anhydrosulfide
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Record name Bis(phenylsulfonyl) Sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
M Chahma, DJT Myles, RG Hicks - Chemistry of materials, 2005 - ACS Publications
The synthesis and electrochemical properties of a series of bis(thiophene) sulfides is presented. The molecules were synthesized via either thiophenethiol substitution reactions with …
Number of citations: 19 pubs.acs.org
H Shirani, T Janosik - The Journal of Organic Chemistry, 2007 - ACS Publications
A new strategy for preparation of dibenzo[b,f]thiepins and related fused systems in good overall yields is described, featuring ortho-metalation of aromatic or heterocyclic aldehyde …
Number of citations: 23 pubs.acs.org
H Shirani, B Stensland, J Bergman, T Janosik - Synlett, 2006 - thieme-connect.com
A new approach to 3-(arylthio) indoles and related compounds has been developed, based on the reactions of aryl Grignard reagents or lithiated heteroaromatics with a phenylsulfonyl-…
Number of citations: 21 www.thieme-connect.com
DC O'Connor, DO Cowan - Journal of Organometallic Chemistry, 1991 - Elsevier
Diferrocenylsulfide (I) has been prepared in 76% yield via a new simple route involving bromoferrocene and the reactive bis(phenylsulfonyl)sulfide. Cyclic voltammetry of …
Number of citations: 3 www.sciencedirect.com
M He, F Zhang - The Journal of Organic Chemistry, 2007 - ACS Publications
We have established a series of synthetic methods to synthesize alkyl-substituted fused thiophenes with degrees of fusion from two to seven rings. These fused thiophene ring …
Number of citations: 165 pubs.acs.org
M Chahma, RG Hicks, DJT Myles - Macromolecules, 2004 - ACS Publications
A contemporary theme in polymer science is the introduction of inorganic elements into polymer backbones, either as wholly inorganic polymers or as “hybrid” materials combining …
Number of citations: 23 pubs.acs.org
T Qi, W Qiu, Y Liu, H Zhang, X Gao, Y Liu… - The Journal of …, 2008 - ACS Publications
A new series of ladder-type heteroacenes containing both pyrrole and furan rings, 5,6-disubstituted diindolo[3,2-b:4,5-b′]thiophenes (DITs), were effectively synthesized from N-…
Number of citations: 58 pubs.acs.org
CH Tu, KM Lee, JH Chen, CH Chiang… - Organic Chemistry …, 2022 - pubs.rsc.org
Dithienothiophene (DTT), a versatile building block for π-conjugated organic materials, has been efficiently synthesized through copper-catalysis with an inexpensive sulfur source in …
Number of citations: 4 pubs.rsc.org
MJ Janssen, F De Jong - The Journal of Organic Chemistry, 1971 - ACS Publications
3 4 In the procedure used, a, a'-dibromodithienyl sulfides were key compounds for the ring closure. The synthesis of dithienyl sulfides from a thiophene thiol and a thienyl halide6 cannot …
Number of citations: 174 pubs.acs.org
E Wincent, H Shirani, J Bergman, U Rannug… - Bioorganic & medicinal …, 2009 - Elsevier
A series of thio- and selenopyrans having two fused indole units, structurally related to indolocarbazoles, have been prepared and evaluated for aryl hydrocarbon receptor (AhR) affinity, …
Number of citations: 42 www.sciencedirect.com

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